2,4-Dichloro-6-hydroxybenzoic acid
Overview
Description
2,4-Dichloro-6-hydroxybenzoic acid is a chlorinated derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns on the benzene ring are frequently investigated due to their potential applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as building blocks for more complex chemical structures or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of chlorinated hydroxybenzoic acids typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid is achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with an overall yield of 41% . Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis, with a 70% overall yield . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of chlorinated hydroxybenzoic acids.
Molecular Structure Analysis
The molecular structure of chlorinated hydroxybenzoic acids is characterized by the presence of halogen atoms and hydroxyl groups attached to a benzene ring, which significantly influences their chemical behavior. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined by X-ray diffraction, revealing a hydrogen-bonded dimeric structure that forms a herringbone motif . This type of analysis is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Chlorinated hydroxybenzoic acids can participate in various chemical reactions due to their reactive functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of nitrogenous heterocycles . The presence of chloro and nitro groups allows for subsequent substitution and reduction reactions, leading to the formation of diverse heterocyclic structures. Similarly, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative . These reactions demonstrate the versatility of chlorinated hydroxybenzoic acids in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated hydroxybenzoic acids are influenced by their molecular structure. The presence of halogen atoms and hydroxyl groups affects their solubility, acidity, and potential for forming hydrogen bonds. For example, the study of anhydrous and monohydrated forms of 2,4,6-trihydroxybenzoic acid using Raman and terahertz spectroscopy provides insights into the effects of hydration on molecular structure and vibrational modes . These properties are important for the practical applications of these compounds in various fields.
Scientific Research Applications
Chemical Synthesis and Modification
2,4-Dichloro-6-hydroxybenzoic acid serves as a precursor or intermediate in chemical syntheses, particularly in the formation of complex organic molecules. For instance, it can undergo reduction processes to yield hydroxybenzyl alcohols, which may further participate in cross-linking reactions to form compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane, a compound identified during the attempted reduction of a similar dichlorohydroxybenzoic acid using LiAlH4 as a catalyst. This illustrates the compound's role in synthesizing novel organic materials with potential applications in various industrial sectors such as pharmaceuticals, agrochemicals, and materials science (Ritmaleni, Notario, & Yuliatun, 2013).
Environmental Degradation Studies
2,4-Dichloro-6-hydroxybenzoic acid and its derivatives can be involved in environmental degradation pathways, particularly in studies related to the photodegradation of chlorobenzoic acids. These studies are crucial for understanding the fate of chlorinated organic compounds in natural waters and their potential impacts on ecosystems. For example, ultraviolet irradiation of chlorobenzoic acids in aqueous solutions can lead to their conversion into hydroxybenzoic acids, shedding light on the natural attenuation processes that may mitigate the environmental impacts of such pollutants (Crosby & Leitis, 1969).
Bioremediation Potential
Research on the biotransformation of chlorobenzoic acids under anaerobic conditions, such as the work done on 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, provides insights into the potential for bioremediation of similar compounds. These studies reveal the pathways through which such compounds are degraded by microorganisms, leading to less harmful or more easily manageable products. For instance, the transformation of 3,5-dichloro-p-anisyl alcohol into bis(3,5-dichloro-4-hydroxyphenyl)methane under anaerobic conditions suggests that certain microbial communities can convert environmentally persistent organohalogens into compounds that might be more amenable to further degradation or sequestration (Verhagen, Swarts, Wijnberg, & Field, 1998).
Photodegradation and Water Treatment
The study of photodegradation processes, such as those involving parabens and their hydroxybenzoic acid derivatives, is critical for developing water treatment technologies. Understanding how substances like 2,4-dichloro-6-hydroxybenzoic acid degrade under light exposure can inform the design of advanced oxidative processes for removing persistent organic pollutants from water. This is particularly relevant for substances that pose challenges for conventional water treatment methods due to their stability or toxicity (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXWAANNBILSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524214 | |
Record name | 2,4-Dichloro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-hydroxybenzoic acid | |
CAS RN |
99725-34-5 | |
Record name | 2,4-Dichloro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.